Calcium fluoride phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium fluoride phosphate is a compound that combines calcium, fluoride, and phosphate ions. It is known for its significant role in dental health, particularly in the formation and maintenance of tooth enamel. This compound is often found in various dental care products due to its ability to promote remineralization and prevent dental caries.

準備方法

Synthetic Routes and Reaction Conditions: Calcium fluoride phosphate can be synthesized through various methods. One common approach involves the reaction of calcium salts with fluoride and phosphate sources. For instance, calcium chloride can react with sodium fluoride and sodium phosphate in an aqueous solution to form this compound. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the proper formation of the compound.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale precipitation methods. This involves mixing solutions of calcium salts, fluoride salts, and phosphate salts under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures a high yield and purity of this compound.

化学反応の分析

Types of Reactions: Calcium fluoride phosphate undergoes various chemical reactions, including:

Precipitation: When mixed with solutions containing calcium, fluoride, and phosphate ions, it precipitates out of the solution.

Dissolution: In acidic conditions, this compound can dissolve, releasing calcium, fluoride, and phosphate ions.

Common Reagents and Conditions:

Reagents: Calcium chloride, sodium fluoride, sodium phosphate.

Conditions: Aqueous solutions, controlled pH, and temperature.

Major Products Formed:

- Calcium fluoride (CaF2)

- Calcium phosphate (Ca3(PO4)2)

科学的研究の応用

Dental Applications

Calcium fluoride phosphate is primarily recognized for its role in preventive dentistry . Its ability to promote remineralization and prevent dental caries makes it an essential component in various dental care products.

Product Formulations

- Toothpaste and Gels : CaFPO₄ is incorporated into formulations to enhance fluoride delivery and retention in the oral cavity. These products have been shown to significantly increase remineralization effects compared to traditional fluoride-only products .

- Mouth Rinses and Varnishes : The compound is also used in mouth rinses and varnishes designed for professional dental applications, providing a sustained release of fluoride ions .

Biomaterials

In the field of biomaterials, this compound is utilized for its biocompatibility and ability to support bone regeneration.

Bone Graft Materials

CaFPO₄ is explored as a component in bone graft materials due to its favorable interaction with biological tissues. Its incorporation into bioactive nanocomposites enhances antibacterial properties and promotes bone growth, making it suitable for applications in orthopedic surgery .

Nanoparticle Formulations

Recent studies have focused on developing fluoride-doped amorphous calcium phosphate nanoparticles (FACP) that incorporate CaFPO₄. These nanoparticles exhibit enhanced anti-caries properties and are effective in remineralizing damaged dental hard tissues by occluding dentinal tubules .

Environmental Science

This compound plays a significant role in environmental applications , particularly in the treatment of fluoride-containing wastewater.

Fluoride Removal

The compound can form stable fluorapatite crystals during wastewater treatment processes, effectively removing excess fluoride from contaminated water sources. This application is crucial for mitigating the environmental impact of industrial activities that release fluoride pollutants.

Case Studies

Case Study 1: Dental Remineralization

A clinical trial investigated the efficacy of toothpaste containing this compound compared to standard fluoride toothpaste. Results indicated that the CaFPO₄ toothpaste significantly improved enamel remineralization and reduced caries progression over a six-month period .

Case Study 2: Bone Regeneration

In a study involving patients undergoing dental implant procedures, this compound was incorporated into grafting materials. The study reported improved bone integration and healing times compared to traditional graft materials without CaFPO₄.

Comparison Table of this compound with Other Compounds

| Compound | Key Applications | Unique Features |

|---|---|---|

| Calcium Fluoride | Dental health | Provides fluoride ions for enamel protection |

| Calcium Phosphate | Bone grafting | Source of calcium and phosphate ions |

| Sodium Fluoride | Preventive dentistry | Rapid release of fluoride ions |

| This compound | Remineralization & biomaterials | Controlled release of calcium, fluoride, and phosphate ions |

作用機序

The mechanism of action of calcium fluoride phosphate involves the release of calcium, fluoride, and phosphate ions. These ions interact with the tooth enamel, promoting remineralization and strengthening the enamel structure. The fluoride ions help in the formation of fluorapatite, which is more resistant to acid attacks compared to hydroxyapatite. This process helps in preventing dental caries and maintaining oral health .

類似化合物との比較

- Calcium phosphate (Ca3(PO4)2)

- Calcium fluoride (CaF2)

- Sodium fluoride (NaF)

- Sodium monofluorophosphate (Na2PO3F)

Comparison:

- Calcium phosphate: Primarily used in bone graft materials and dental applications. It provides a source of calcium and phosphate ions for remineralization.

- Calcium fluoride: Known for its use in the fluorine chemical industry and as a flux in metallurgy. It provides fluoride ions for dental health.

- Sodium fluoride: Commonly used in dental care products for its ability to release fluoride ions rapidly.

- Sodium monofluorophosphate: Used in toothpaste for its ability to release fluoride ions through hydrolysis.

Uniqueness of Calcium Fluoride Phosphate: this compound combines the benefits of both calcium and fluoride ions, making it highly effective in promoting dental health. Its ability to release these ions in a controlled manner makes it a valuable compound in various applications, particularly in dentistry and biomaterials.

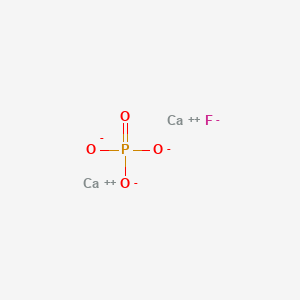

特性

CAS番号 |

12015-73-5 |

|---|---|

分子式 |

CaFO4P-3 |

分子量 |

154.05 g/mol |

IUPAC名 |

dicalcium;fluoride;phosphate |

InChI |

InChI=1S/Ca.F.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/p-3 |

InChIキー |

UPIBPIVIVOUVLQ-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2] |

正規SMILES |

[O-]P(=O)([O-])[O-].[F].[Ca] |

Key on ui other cas no. |

12015-73-5 |

同義語 |

calcium fluoride phosphate (Ca5F(PO4)3) fluorapatite fluorapatite (Ca7F2(PO4)4) fluoroapatite |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。